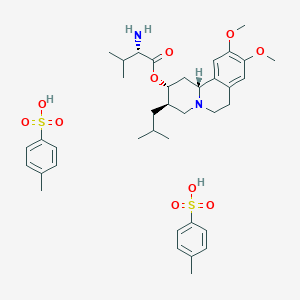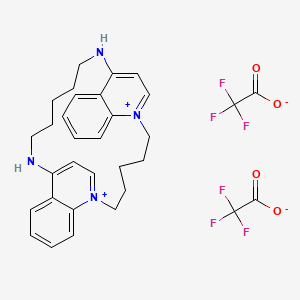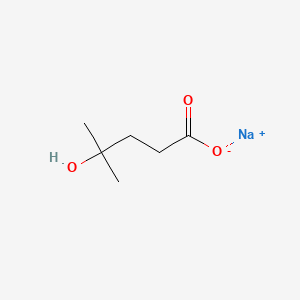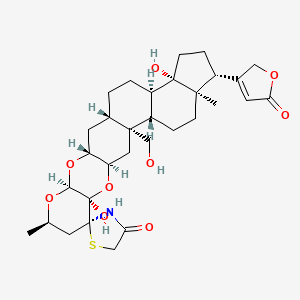
Valbenazine tosylate
描述
Valbenazine tosylate, also known as NBI-98854, is a potent and selective VMAT2 inhibitor . It is used to treat movement disorders, including tardive dyskinesia and chorea caused by Huntington’s disease .
Synthesis Analysis
The synthesis of Valbenazine involves a highly stereoselective 1,3-dipolar cycloaddition and enzymatic kinetic resolution . The cascade process includes cycloaddition, N-O bond cleavage, and lactamization, which proved to be operationally facile .Molecular Structure Analysis
The molecular formula of Valbenazine tosylate is C38H54N2O10S2 . The exact mass is not available, but the average molecular weight is 762.974 .Chemical Reactions Analysis
Valbenazine inhibits human VMAT2 (Ki 150 nM) with no appreciable binding affinity for VMAT1 (Ki > 10 µM) . It is metabolized by hydrolysis and deactivated by CYP3A, CYP2D6 .Physical And Chemical Properties Analysis
Valbenazine tosylate has a molecular weight of 762.97 and a molecular formula of C38H54N2O10S2 .科学研究应用
Treatment of Tardive Dyskinesia
Valbenazine Tosylate is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor . It is the first and the only drug approved by the FDA for the treatment of tardive dyskinesia . Tardive dyskinesia is an abnormal hyperkinetic involuntary movement disorder characterized by involuntary movements of the face, lips, tongue, trunk, and extremities .
Treatment of Huntington’s Disease
Valbenazine is a modified metabolite of tetrabenazine, and it is currently being approved for the treatment of various movement disorders, particularly tardive dyskinesia and chorea associated with Huntington’s disease .
Spectrophotometric Determination
Rapid, sensitive, and cost-effective first-order derivative UV spectrophotometric methods have been developed for the estimation of valbenazine in bulk and in its marketed formulation . Preliminary spectrophotometric determination of the drug was carried out in acetonitrile and in 0.1 N HCl with a total of 19 parametric variations for the two methods .
Stability Indicating Methods
The selected three-method variants employing peak–zero (P–0) and peak–peak (P–P) techniques were assessed for their stability, indicating potential in force degraded solutions of the drug .
Validation of Analytical Procedures
The developed methods were validated with respect to linearity, accuracy, precision, and robustness. Linearity was observed within the concentration range 5.0–70.0 μg/mL with an excellent correlation coefficient (r2) of 0.9998 .
Determination in Marketed Formulation
The proposed methods were applied for the determination of the drug in its marketed capsule formulation, and percentage recovery was found to range from 94 to 95% .
Determination of Isomers and Enantiomer
The proposed chiral method is applicable for the determination of isomers and enantiomer of Valibenazine and was successfully used in the quality control of bulk drug manufacturing and pharmaceuticals .
作用机制
Target of Action
Valbenazine tosylate, also known as Valbenazine ditosylate, primarily targets the Vesicular Monoamine Transporter 2 (VMAT2) . VMAT2 is a transporter that regulates the uptake of monoamines from the cytoplasm to the synaptic vesicle for storage and release .
Mode of Action
Valbenazine tosylate acts as a VMAT2 inhibitor . Although the exact mechanism of action is still unknown, it is thought to be mediated through the reversible inhibition of VMAT2 . This inhibition reduces the release of dopamine, thereby alleviating involuntary movements and other symptoms related to tardive dyskinesia .
Biochemical Pathways
The inhibition of VMAT2 by Valbenazine tosylate leads to a reduction in dopamine release . This action affects the dopamine pathway, a critical biochemical pathway in the brain that plays a significant role in motor control and reward .
Pharmacokinetics
Valbenazine tosylate is extensively metabolized after oral administration. The metabolism involves hydrolysis of the valine ester to form the active metabolite, and oxidative metabolism , primarily by CYP3A4/5 , to form mono-oxidized valbenazine and other minor metabolites . The peak plasma concentrations of valbenazine are achieved within 30–60 minutes following oral administration .
Result of Action
The inhibition of VMAT2 by Valbenazine tosylate results in a reduction of dopamine release . This leads to an alleviation of involuntary movements and other symptoms associated with tardive dyskinesia . The reduction in chorea severity was observed as early as 2 weeks after starting treatment with an initial dose of 40 mg .
Action Environment
The action of Valbenazine tosylate can be influenced by various environmental factors. For instance, individuals who are poor CYP2D6 metabolizers or those taking inhibitors of the liver enzymes CYP2D6 or CYP3A4 may be at risk for significant QT prolongation .
安全和危害
未来方向
Valbenazine is currently approved for the treatment of adults with tardive dyskinesia and chorea associated with Huntington’s disease . It is not known if Valbenazine is safe and effective in children . The initial dosage of Valbenazine is 40 mg once daily. After one week, the recommended dosage of Valbenazine is 80 mg once daily .
属性
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGKAGLZHGYAMW-TZYFFPFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N2O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026308 | |
| Record name | Valbenazine tosylate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valbenazine tosylate | |
CAS RN |
1639208-54-0 | |
| Record name | Valbenazine tosylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valbenazine tosylate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valbenazine tosylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of Valbenazine tosylate and how does it relate to its use in treating tardive dyskinesia?
A1: Valbenazine tosylate is a vesicular monoamine transporter 2 (VMAT2) inhibitor. [] While its exact mechanism in treating tardive dyskinesia is not fully understood, it's believed to work by reducing dopaminergic neurotransmission. Tardive dyskinesia is often associated with dopamine hypersensitivity in the basal ganglia. By inhibiting VMAT2, Valbenazine tosylate limits dopamine packaging into synaptic vesicles, thus reducing its release and potentially mitigating the dyskinesia symptoms. []
Q2: Are there any analytical methods available to quantify Valbenazine tosylate in pharmaceutical formulations?
A2: Yes, researchers have developed derivative spectrophotometric methods for the determination of Valbenazine tosylate in both bulk form and pharmaceutical formulations. [] These methods offer a stability-indicating approach, meaning they can differentiate the drug from its degradation products, which is crucial for quality control and ensuring the medication's efficacy and safety. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)

